molecular formula C25H19NO B282111 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole

8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole

Cat. No. B282111
M. Wt: 349.4 g/mol
InChI Key: XQVNBWQUBGRWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole, also known as DPAO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPAO is a heterocyclic compound that contains both nitrogen and oxygen in its ring structure. It has a unique chemical structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell division and growth, which could explain its potential antitumor activity. It has also been suggested that 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole may act by disrupting the cell membrane of microorganisms, which could explain its potential antibacterial and antifungal activity.
Biochemical and Physiological Effects:
8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole can inhibit the growth of various cancer cell lines. It has also been shown to have antibacterial and antifungal activity against various microorganisms. In addition, 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been found to exhibit antioxidant activity, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole in lab experiments is its unique chemical structure, which makes it an interesting subject for research. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole to avoid any adverse effects.

Future Directions

There are several future directions for research involving 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole. One area of interest is in the development of new drugs based on the structure of 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole. Researchers could investigate the potential of modifying the structure of 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole to enhance its activity against specific diseases. Another area of interest is in the development of new materials for organic electronics. Researchers could investigate the potential of 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole as a material for other electronic devices, such as solar cells. Finally, researchers could investigate the potential of 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole as a natural antioxidant in the food industry.

Synthesis Methods

The synthesis of 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole can be achieved through a multi-step process. The first step involves the reaction of 2-nitrobenzaldehyde with cyclopentadiene to produce a nitro diene intermediate. This intermediate is then subjected to a Diels-Alder reaction with diphenylacetylene to form the oxazole ring. The final step involves the reduction of the nitro group to an amine group.

Scientific Research Applications

8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs. 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to exhibit antitumor activity and has been investigated as a potential anticancer drug. It has also been studied for its antifungal and antibacterial properties. 8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been found to have potential applications in the field of organic electronics as a material for organic light-emitting diodes (OLEDs).

properties

Molecular Formula

C25H19NO

Molecular Weight

349.4 g/mol

IUPAC Name

8,9-diphenyl-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole

InChI

InChI=1S/C25H19NO/c1-3-9-18(10-4-1)25-26(19-13-5-2-6-14-19)23-20-15-7-11-17-12-8-16-21(22(17)20)24(23)27-25/h1-16,23-25H

InChI Key

XQVNBWQUBGRWCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2N(C3C(O2)C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2N(C3C(O2)C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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